molecular formula C13H17F3N2O2S B3020572 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-[2-(trifluoromethyl)phenyl]urea CAS No. 2309569-83-1

1-(2-Hydroxy-4-methylsulfanylbutyl)-3-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B3020572
CAS No.: 2309569-83-1
M. Wt: 322.35
InChI Key: ZJQYXCAKPQUJTG-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-4-methylsulfanylbutyl)-3-[2-(trifluoromethyl)phenyl]urea is a synthetic organic compound characterized by the presence of a hydroxy group, a methylsulfanyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-[2-(trifluoromethyl)phenyl]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Hydroxy-Substituted Intermediate: The initial step involves the introduction of the hydroxy group onto a butyl chain. This can be achieved through various methods, such as hydroboration-oxidation or epoxidation followed by ring-opening.

    Introduction of the Methylsulfanyl Group: The next step involves the introduction of the methylsulfanyl group. This can be done through nucleophilic substitution reactions using methylthiol or its derivatives.

    Formation of the Urea Moiety: The final step involves the formation of the urea moiety by reacting the intermediate with an isocyanate derivative of the trifluoromethyl-substituted phenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-4-methylsulfanylbutyl)-3-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy and methylsulfanyl groups can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the trifluoromethyl group or to convert the urea moiety to an amine.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the urea moiety can yield corresponding amines.

Scientific Research Applications

1-(2-Hydroxy-4-methylsulfanylbutyl)-3-[2-(trifluoromethyl)phenyl]urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The hydroxy and methylsulfanyl groups can participate in hydrogen bonding and other interactions with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-(2-Hydroxy-4-methylsulfanylbutyl)-3-[2-(trifluoromethyl)phenyl]urea can be compared with other similar compounds, such as:

    1-(2-Hydroxy-4-methylsulfanylbutyl)-3-phenylurea: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    1-(2-Hydroxybutyl)-3-[2-(trifluoromethyl)phenyl]urea: Lacks the methylsulfanyl group, affecting its reactivity and interactions.

    1-(2-Hydroxy-4-methylsulfanylbutyl)-3-[2-(methyl)phenyl]urea: Substitutes the trifluoromethyl group with a methyl group, altering its lipophilicity and biological activity.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.

Properties

IUPAC Name

1-(2-hydroxy-4-methylsulfanylbutyl)-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O2S/c1-21-7-6-9(19)8-17-12(20)18-11-5-3-2-4-10(11)13(14,15)16/h2-5,9,19H,6-8H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQYXCAKPQUJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CNC(=O)NC1=CC=CC=C1C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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